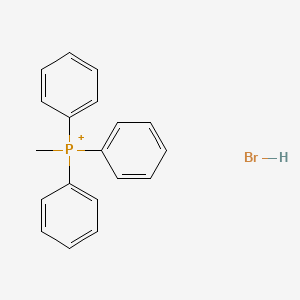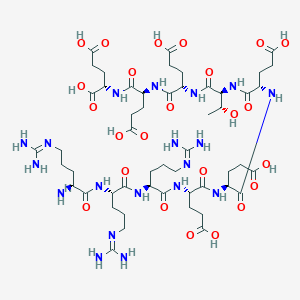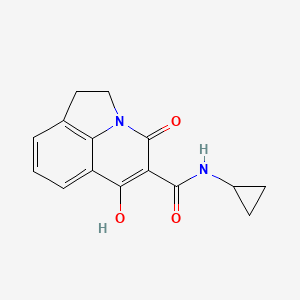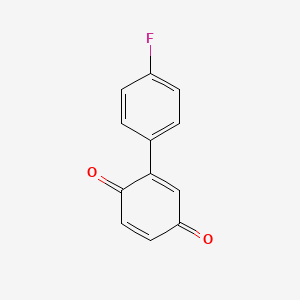
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is a deuterated version of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. This compound is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of the non-deuterated compound due to its similar chemical properties but distinct mass.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3C3D5Cl2OH+POCl3→C9D15Cl6O4P+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to remove impurities and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Tris(1,3-dichloro-2-propyl) Phosphate-d15 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water leading to the breakdown of the phosphate ester bond.
Oxidation: Reaction with oxidizing agents, potentially forming phosphoric acid derivatives.
Substitution: Reaction with nucleophiles, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to replace chlorine atoms.
Major Products Formed
Hydrolysis: Produces 1,3-dichloro-2-propanol and phosphoric acid.
Oxidation: Forms various phosphoric acid derivatives.
Substitution: Results in the formation of substituted phosphates with different functional groups.
科学的研究の応用
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used in a variety of scientific research applications, including:
Environmental Studies: To trace the environmental fate and transport of flame retardants.
Toxicology: To study the metabolism and toxicological effects of flame retardants in biological systems.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Tris(1,3-dichloro-2-propyl) Phosphate.
Material Science: To investigate the flame-retardant properties of materials treated with the compound.
作用機序
The flame-retardant action of Tris(1,3-dichloro-2-propyl) Phosphate-d15 involves the release of phosphorus-containing radicals during combustion, which interfere with the flame propagation process. These radicals act by scavenging free radicals in the flame, thereby reducing the heat release rate and slowing down the combustion process. The molecular targets include the reactive species in the flame, and the pathways involved are primarily radical-mediated reactions.
類似化合物との比較
Similar Compounds
- Tris(2-chloroethyl) Phosphate
- Tris(2,3-dibromopropyl) Phosphate
- Tris(1-chloro-2-propyl) Phosphate
Comparison
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. Compared to Tris(2-chloroethyl) Phosphate and Tris(2,3-dibromopropyl) Phosphate, it has different halogen substitutions, which can influence its reactivity and flame-retardant efficiency. The presence of deuterium atoms also provides a distinct advantage in tracing studies and metabolic research.
特性
分子式 |
C9H15Cl6O4P |
|---|---|
分子量 |
446.0 g/mol |
IUPAC名 |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChIキー |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
正規SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide](/img/structure/B12054625.png)


![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)
